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These notes provide an overview of the common dosages, administration routes, and

experimental protocols for using IL-27 in preclinical research, primarily focusing on murine

cancer models.

Data Presentation: IL-27 Dosage and Administration
in Murine Cancer Models
The following tables summarize quantitative data from various studies on the administration of

IL-27 in mice. The methods of delivery primarily involve viral vectors for sustained in vivo

expression or the use of recombinant IL-27 protein.

Table 1: Adeno-Associated Virus (AAV)-Mediated IL-27 Gene Therapy
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Animal
Model

Tumor Type
AAV
Serotype &
Promoter

Dosage
(DNase
Resistant
Particles/m
ouse)

Administrat
ion Route

Key
Findings

C57BL/6

mice

B16.F10

melanoma
Not Specified 2 x 10¹¹

Intramuscular

(i.m.)

Sustained

high levels of

IL-27 in

blood,

significant

inhibition of

tumor growth.

[1][2]

C57BL/6

mice

B16.F10

melanoma
Not Specified 2 x 10¹¹ Intratumoral

Significant

synergy with

TIL adoptive

transfer

therapy in

inhibiting

tumor growth.

[3]

BALB/c mice

J558

plasmacytom

a

Not Specified Not Specified Intratumoral

High

concentration

s of IL-27 in

tumor tissues

and blood.[3]

[4]

Table 2: Recombinant Murine IL-27 (rmIL-27) Administration
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Animal
Model

Tumor Type Dosage
Administrat
ion Route

Frequency
Key
Findings

C57BL/6

mice

B16-OVA

melanoma

Low dose

(specifics not

detailed)

Combined

with whole

tumor cell

vaccine

Not Specified

Enhanced

protection

against tumor

growth in a

dose-

dependent

manner.[5]

Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of IL-27 in

animal models.

Protocol 1: Systemic IL-27 Gene Therapy using AAV
Vectors
This protocol describes the systemic administration of AAV-IL-27 to achieve sustained

expression of IL-27 for inhibiting tumor growth.

1. Animal Model:

Species: Mouse

Strain: C57BL/6 or BALB/c, depending on the tumor model.

Age: 6-8 weeks old.

2. Tumor Cell Implantation:

Inject tumor cells (e.g., 2 x 10⁵ B16.F10 melanoma cells) subcutaneously (s.c.) into the flank

of the mice.[1]

Allow tumors to establish for a specified period (e.g., 4 days).[1]

3. AAV-IL-27 Administration:
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Vector: Adeno-associated virus encoding murine IL-27 (AAV-IL-27).

Dosage: A single dose of 2 x 10¹¹ DNase resistant particles (DRP) per mouse.[1]

Route of Administration: Intramuscular (i.m.) injection.[1]

Control Group: Administer a control AAV vector (e.g., AAV-ctrl) at the same dosage and

route.[1]

4. Monitoring and Analysis:

Monitor tumor growth over time by measuring tumor volume.[1]

Collect blood samples periodically to measure the concentration of IL-27 in the serum via

ELISA.[2]

At the end of the study, sacrifice the mice and harvest tumors and spleens for immunological

analysis (e.g., flow cytometry to quantify immune cell populations like T cells and NK cells).

[1][2]

Protocol 2: Intratumoral IL-27 Gene Therapy using AAV
Vectors
This protocol details the local administration of AAV-IL-27 directly into the tumor to stimulate a

localized anti-tumor immune response.

1. Animal Model and Tumor Implantation:

Follow the same procedure as in Protocol 1 for animal model selection and tumor cell

implantation.

Allow tumors to grow to an established size (e.g., when palpable).

2. AAV-IL-27 Administration:

Vector: AAV encoding murine IL-27.
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Dosage: Inject AAV-IL-27 directly into the established tumors at a dose of 2 x 10¹¹

DRP/mouse.[4]

Route of Administration: Intratumoral injection.[3][4]

Control Group: Inject a control AAV vector intratumorally.

3. Combination Therapy (Optional):

For synergistic studies, administer other immunotherapies such as anti-PD-1 antibodies. For

example, starting on day 10 post-tumor implantation, treat mice with 250 μ g/mouse of anti-

PD-1 antibody intraperitoneally (i.p.) at 3-day intervals for up to 4 times.[4]

4. Monitoring and Analysis:

Measure tumor volume and mouse survival.[3]

At the conclusion of the experiment, collect tumors and blood to quantify IL-27 levels and

analyze immune cell infiltration.[3][4]

Signaling Pathways and Experimental Workflows
IL-27 Signaling Pathway
IL-27 is a heterodimeric cytokine composed of the p28 and EBI3 subunits.[6][7] It signals

through a receptor complex consisting of IL-27Rα and gp130.[6][8][9] This signaling primarily

activates the JAK-STAT pathway.
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Caption: IL-27 signaling cascade.
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Experimental Workflow for AAV-IL-27 Therapy in a
Murine Melanoma Model
This diagram illustrates the typical workflow for evaluating the efficacy of AAV-IL-27 therapy in a

preclinical mouse model of melanoma.
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Caption: AAV-IL-27 preclinical study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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